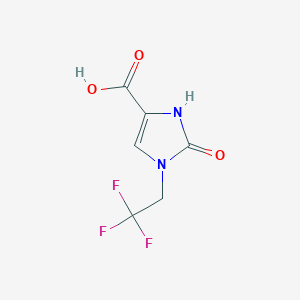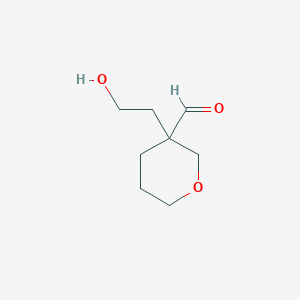
2-Oxo-1-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-imidazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-1-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-imidazole-4-carboxylic acid is a heterocyclic compound featuring a trifluoroethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-imidazole-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 2,2,2-trifluoroethylamine with glyoxal in the presence of a base to form the imidazole ring, followed by oxidation to introduce the oxo group . Another method involves the use of bis(2,2,2-trifluoroethyl) phosphonate as a precursor, which undergoes alcoholysis to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxo-1-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield higher oxo derivatives, while substitution reactions can introduce different functional groups to the imidazole ring .
Applications De Recherche Scientifique
2-Oxo-1-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-imidazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts .
Mécanisme D'action
The mechanism of action of 2-Oxo-1-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoroethyl group enhances its binding affinity to certain enzymes, leading to inhibition of their activity. This compound can modulate various biochemical pathways, making it a valuable tool in drug discovery and development .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Oxo-1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid
- 2-Oxo-1-(2,2,2-trifluoroethyl)cyclohexanecarboxylic acid
- Oxazolines and oxazolidines
Uniqueness
Compared to similar compounds, 2-Oxo-1-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-imidazole-4-carboxylic acid is unique due to its specific imidazole ring structure combined with the trifluoroethyl group. This combination imparts distinct chemical properties and biological activities, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C6H5F3N2O3 |
|---|---|
Poids moléculaire |
210.11 g/mol |
Nom IUPAC |
2-oxo-3-(2,2,2-trifluoroethyl)-1H-imidazole-5-carboxylic acid |
InChI |
InChI=1S/C6H5F3N2O3/c7-6(8,9)2-11-1-3(4(12)13)10-5(11)14/h1H,2H2,(H,10,14)(H,12,13) |
Clé InChI |
UGTJJYVUYVTPGG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC(=O)N1CC(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-tert-Butyl-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13239974.png)
![3-chloro-N-[(5-methylfuran-2-yl)methyl]aniline](/img/structure/B13239983.png)
![4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}piperidine](/img/structure/B13239991.png)

![2-[1-(Aminomethyl)cyclopropyl]acetonitrile](/img/structure/B13240003.png)
![1-Propyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine](/img/structure/B13240006.png)
![2,2,2-Trifluoro-N-{[3-(piperidin-3-yl)-1H-1,2,4-triazol-5-yl]methyl}acetamide](/img/structure/B13240018.png)




![(1S,4S)-5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B13240061.png)

![tert-Butyl 2-[N-(3-methylpyrrolidin-3-yl)acetamido]acetate](/img/structure/B13240064.png)
